(S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18778724
InChI: InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-2-1-3-7(11)4-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m1./s1
SMILES:
Molecular Formula: C8H12ClNO2
Molecular Weight: 189.64 g/mol

(S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride

CAS No.:

Cat. No.: VC18778724

Molecular Formula: C8H12ClNO2

Molecular Weight: 189.64 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride -

Specification

Molecular Formula C8H12ClNO2
Molecular Weight 189.64 g/mol
IUPAC Name 3-[(1S)-1-amino-2-hydroxyethyl]phenol;hydrochloride
Standard InChI InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-2-1-3-7(11)4-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m1./s1
Standard InChI Key HUADLLHIHCGJGR-DDWIOCJRSA-N
Isomeric SMILES C1=CC(=CC(=C1)O)[C@@H](CO)N.Cl
Canonical SMILES C1=CC(=CC(=C1)O)C(CO)N.Cl

Introduction

Chemical Structure and Stereochemical Significance

The molecular architecture of (S)-3-(1-amino-2-hydroxyethyl)phenol hydrochloride features a phenol ring (C₆H₅OH) substituted at the meta position with a 1-amino-2-hydroxyethyl group. The stereocenter at the C1 position of the side chain confers enantiomeric specificity, distinguishing it from its (R)-counterpart and racemic mixtures . Key structural descriptors include:

  • IUPAC Name: 3-[(1S)-1-amino-2-hydroxyethyl]phenol hydrochloride

  • Canonical SMILES: C1=CC(=CC(=C1)O)C@@HN.Cl

  • InChIKey: HUADLLHIHCGJGR-DDWIOCJRSA-N

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy would typically resolve its three-dimensional conformation, though such data remain unpublished. Comparative analysis with the racemic form (CAS 146812-68-2) reveals identical molecular formulas but divergences in optical rotation and crystallographic packing .

Synthesis and Enantioselective Preparation

Table 1: Biocatalytic Performance for Analogous Amino Alcohol Synthesis

SubstrateConversion (3.5 h)ee (%)Conversion (24 h)ee (%)
3a30%9193%84
3b91%9596%66
3c6%5493%42

These results suggest that prolonged reaction times may compromise enantiopurity, necessitating precise kinetic control for optimal (S)-enantiomer yield . Alternative approaches, such as asymmetric hydrogenation or enzymatic reductive amination, remain unexplored for this specific compound.

Physicochemical Properties and Stability

As a hydrochloride salt, the compound likely exhibits high solubility in polar solvents (e.g., water, methanol) but poor solubility in nonpolar media. The phenolic hydroxyl (pKa ~10) and protonated amine (pKa ~9) groups render it zwitterionic at physiological pH, influencing its partition coefficients and membrane permeability . Stability data are unavailable, though analogous amino alcohols are prone to oxidation under aerobic conditions, requiring inert storage atmospheres.

Analytical Characterization Challenges

Characterizing this compound necessitates chiral analytical methods to distinguish it from enantiomeric impurities. High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or capillary electrophoresis with cyclodextrin additives could resolve enantiomers . Mass spectral data (m/z 189.64 for [M+H]⁺) and fragmentation patterns remain unrecorded but would align with phenolic cleavage and amine-related ions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator